3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an amino group at the 3-position and a carboxylic acid group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-1,2,4-triazole with pyridine-2-carboxylic acid derivatives under acidic or basic conditions can lead to the formation of the desired compound .
Another approach involves the use of dicationic molten salts as catalysts. This method is environmentally friendly and efficient, providing high yields of the desired product. The reaction typically takes place under solvent-free conditions or in the presence of ethanol as a green solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high yields. The use of recyclable catalysts and green solvents further enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted triazolopyridines
Scientific Research Applications
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of c-Met kinase, a key enzyme involved in cancer cell proliferation . The compound’s ability to modulate various biological pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: This compound is a precursor for the synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and shares similar structural features.
1,2,4-Triazolo[4,3-a]pyrimidine: This compound has a similar triazole-pyridine fused ring system but differs in the position of the nitrogen atoms and functional groups.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and has similar biological activities.
Uniqueness
This compound is unique due to the presence of both an amino group and a carboxylic acid group in its structure This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-9-5-4(6(12)13)2-1-3-11(5)7/h1-3H,(H2,8,10)(H,12,13) |
InChI Key |
JGADNIQKGDBXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2N)C(=C1)C(=O)O |
Origin of Product |
United States |
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